ethyl 5-bromo-1H-pyrazole-3-carboxylate
CAS No.: 1392208-46-6
Cat. No.: VC2838152
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1392208-46-6 |
|---|---|
| Molecular Formula | C6H7BrN2O2 |
| Molecular Weight | 219.04 g/mol |
| IUPAC Name | ethyl 5-bromo-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) |
| Standard InChI Key | WTWIBLHEPZYWRK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC(=C1)Br |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1)Br |
Introduction
Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.036 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties . This compound is used in various fields, such as medicinal chemistry and agricultural chemistry, due to its potential functional properties.
Synthesis and Applications
The synthesis of ethyl 5-bromo-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. Pyrazole derivatives are often synthesized by reacting dioxo-esters with hydrazine hydrate in glacial acetic acid . These compounds are used in medicinal chemistry for their potential anti-inflammatory and antimicrobial activities .
Biological Activities
Pyrazole derivatives, including ethyl 5-bromo-1H-pyrazole-3-carboxylate, have been studied for their biological activities. Substitutions on the pyrazole scaffold can enhance anti-inflammatory activity, as demonstrated in studies using carrageenan-induced inflammation models . Additionally, some pyrazole derivatives exhibit antimicrobial properties against various pathogens .
Biological Activities Table
| Activity | Description |
|---|---|
| Anti-inflammatory | Enhanced by substitutions on the pyrazole scaffold |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria, as well as fungi |
Safety and Handling
Ethyl 5-bromo-1H-pyrazole-3-carboxylate is classified with hazard codes indicating potential irritation. Handling precautions include wearing protective clothing and avoiding inhalation of dust or vapors . It is essential to follow safety guidelines when handling this compound to minimize risks.
Safety Information Table
| Hazard | Description |
|---|---|
| Signal Word | Warning |
| Pictogram | Exclamation Mark Irritant GHS07 |
| Hazard Statements | H315: Skin corrosion/irritation, H319: Serious eye damage/eye irritation |
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